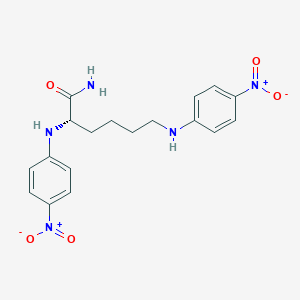
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features two 4-nitrophenyl groups attached to the lysinamide backbone, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate as a reagent, which reacts with L-lysine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification of the compound is typically done using chromatographic techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro compounds.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted lysinamide derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interfere with cellular pathways by binding to receptors or other cellular components, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester: Similar in structure but with tert-butoxycarbonyl protecting groups.
N~2~,N~6~-Di-Boc-L-lysine 4-nitrophenyl ester: Another derivative with Boc protecting groups.
Uniqueness
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for studying specific interactions and reactions that are not possible with other similar compounds .
Propiedades
Número CAS |
917951-08-7 |
|---|---|
Fórmula molecular |
C18H21N5O5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2S)-2,6-bis(4-nitroanilino)hexanamide |
InChI |
InChI=1S/C18H21N5O5/c19-18(24)17(21-14-6-10-16(11-7-14)23(27)28)3-1-2-12-20-13-4-8-15(9-5-13)22(25)26/h4-11,17,20-21H,1-3,12H2,(H2,19,24)/t17-/m0/s1 |
Clave InChI |
XRIHFWFWBWRSRV-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NCCCCC(C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


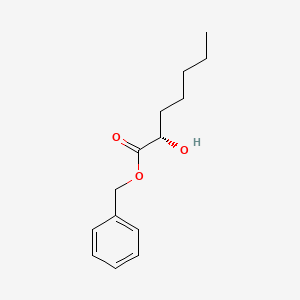
![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
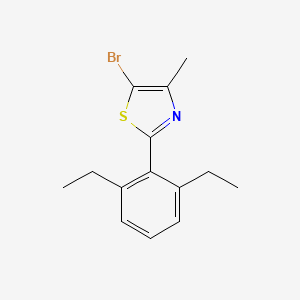
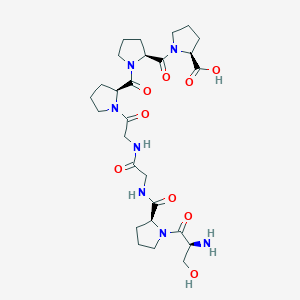
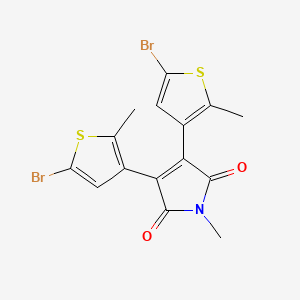
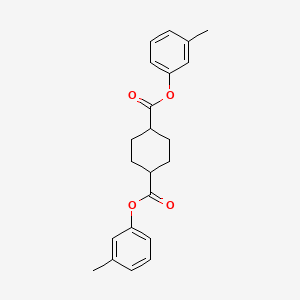
methanone](/img/structure/B14198310.png)
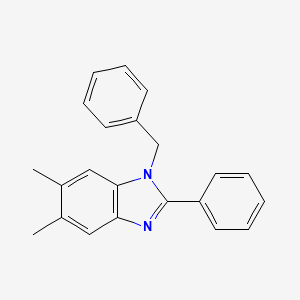
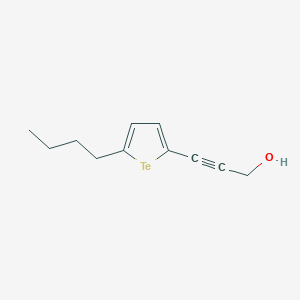

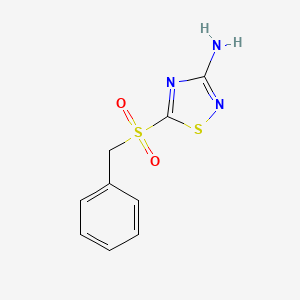
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
